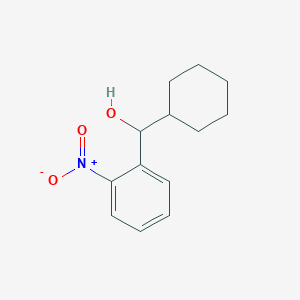
(+/-)-(2-Nitrophenyl)-cyclohexylmethanol
Overview
Description
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, with a focus on understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Derivatives Production
- Synthesis of Tryptophan Precursors : A study by (Tanaka, Yasuo, & Torii, 1989) demonstrated the conversion of 2-(2-Nitrophenyl)-1,3-propanediol into potent tryptophan precursors and useful indole derivatives.
- Formation of Isoxazolidines : Research by (Shimizu, Yoshinaga, & Yokoshima, 2021) showed that ketones with a 2-nitrophenyl group at the α-position reacted to form various nitrones, which underwent cycloaddition with olefins to produce polycyclic isoxazolidines.
- Glucosylation of Natural Products : In a study by (Weber et al., 2018), (2-nitrophenyl)acetyl-protected glucosyl donors were synthesized for glucosylation of base-labile natural products.
Catalysis and Reaction Mechanisms
- Catalysis in Methanolysis Reactions : (Neverov et al., 2001) and (Neverov et al., 2003) explored the catalysis of transesterification and methanolysis reactions, demonstrating acceleration and effectiveness at ambient temperatures and neutral pH.
- Mechanism of Photorelease : The study by (Il'ichev, Schwörer, & Wirz, 2004) examined the mechanism of photorelease in 2-nitrobenzyl compounds, identifying intermediates and proposing a revised reaction mechanism.
Molecular Interaction and Biological Studies
- Binding to Calcium and Magnesium : The kinetics of DM-nitrophen binding to calcium and magnesium were studied by (Faas et al., 2005), highlighting its utility in biological research.
- Pseudomonas Aeruginosa Inhibition : (Storz et al., 2014) found that (2-nitrophenyl)methanol derivatives are effective inhibitors of PqsD in Pseudomonas aeruginosa, offering insights into anti-infective applications.
Educational Applications
- Undergraduate Organic Laboratory Projects : A research-based project described by (Dintzner et al., 2012) involved the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, demonstrating the application of (±)-(2-Nitrophenyl)-cyclohexylmethanol in educational settings.
Safety And Hazards
properties
IUPAC Name |
cyclohexyl-(2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h4-5,8-10,13,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMYWITOFQYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-(2-Nitrophenyl)-cyclohexylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



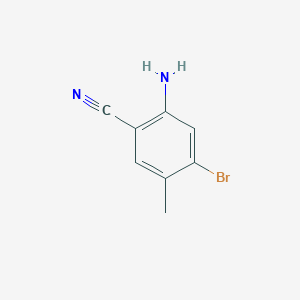
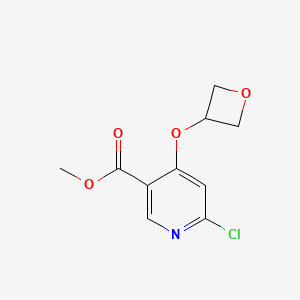

![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)
![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)
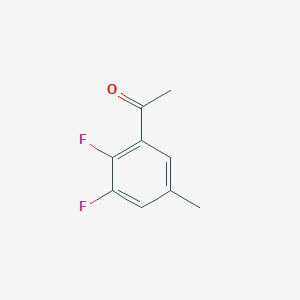
![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
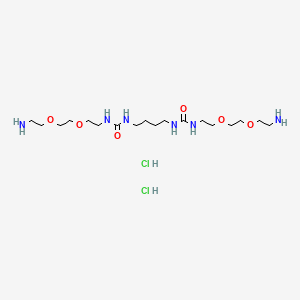
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
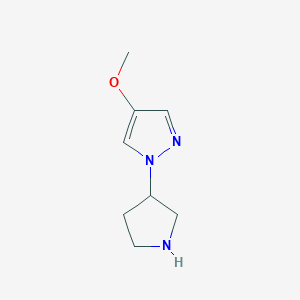
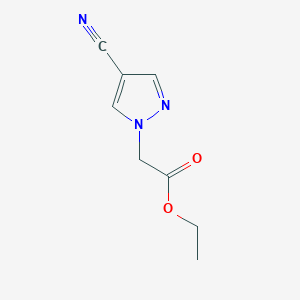
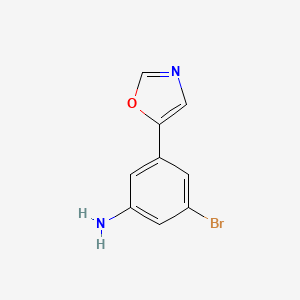
![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)